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[5-(Trifluoromethyl)thien-2-YL]acetic acid

Cat. No.: B13063257
M. Wt: 210.18 g/mol
InChI Key: WAVWSWZYJBLHHE-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)thien-2-YL]acetic acid is a derivative of thiophene (B33073), an aromatic five-membered heterocycle containing a sulfur atom. The molecule is characterized by an acetic acid group attached to the second position of the thiophene ring and a trifluoromethyl group at the fifth position. This specific arrangement of functional groups imparts a unique combination of physicochemical properties that are highly sought after in various areas of chemical design and discovery.

Thiophene and its derivatives, including 2-thienylacetic acid, are considered privileged structures in medicinal chemistry and organic synthesis. The thiophene ring is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. 2-Thienylacetic acid, in particular, has been utilized as a key building block in the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it serves as a precursor to certain antibiotics like cephaloridine and cephalothin wikipedia.org. The reactivity of the methylene (B1212753) group in 2-thienylacetic acid makes it a valuable component in condensation reactions, such as the Perkin synthesis, to generate more complex molecular architectures chempap.org.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design and materials science. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the biological and physical characteristics of a compound.

Incorporating a trifluoromethyl group can enhance a molecule's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to an extended half-life of a drug candidate.

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

These attributes have led to the inclusion of the trifluoromethyl group in a significant number of pharmaceuticals and agrochemicals.

Fluorinated heterocyclic compounds represent a cornerstone of modern medicinal chemistry, with a substantial number of approved drugs containing these structural motifs ijpsjournal.comnih.govnih.gov. The strategic placement of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, on a heterocyclic ring can fine-tune the molecule's properties to achieve desired therapeutic effects rsc.orgtandfonline.com.

This compound is a prime example of a fluorinated heterocyclic compound. The combination of the thiophene ring, a key heterocycle, with the trifluoromethyl group at a specific position creates a molecule with potential for novel biological activities. The synthesis of such fluorinated thiophene derivatives is an active area of research, with various methods being developed to introduce fluorine and trifluoromethyl groups onto the thiophene scaffold rsc.org.

While extensive research exists on thienylacetic acid derivatives and trifluoromethylated compounds individually, academic literature focusing specifically on this compound is limited. The primary interest in this compound and its close analogs appears to stem from its potential as an intermediate in the synthesis of more complex molecules with pharmacological applications.

Research in this area generally revolves around the following perspectives:

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of trifluoromethylated thiophenes is a significant research focus. This includes direct trifluoromethylation of the thiophene ring or the construction of the ring from trifluoromethylated precursors.

Medicinal Chemistry: The exploration of trifluoromethylated thienylacetic acid derivatives as potential therapeutic agents is a key driver of research. Studies in this domain would typically involve the synthesis of a library of related compounds and their evaluation for specific biological activities.

Materials Science: The unique electronic properties conferred by the combination of the thiophene ring and the trifluoromethyl group make such compounds potential candidates for applications in organic electronics and materials science.

PropertyInferred Value/Characteristic
Molecular Formula C7H5F3O2S
Molecular Weight 210.17 g/mol
Appearance Likely a solid at room temperature
Acidity (pKa) Expected to be a stronger acid than 2-thienylacetic acid due to the electron-withdrawing trifluoromethyl group.
Lipophilicity (LogP) Expected to be higher than 2-thienylacetic acid.
Reactivity The carboxylic acid group allows for standard derivatization reactions (e.g., esterification, amidation). The thiophene ring is susceptible to further electrophilic substitution, with the position of substitution influenced by the existing groups.

Table 1: Inferred Physicochemical Properties of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3O2S B13063257 [5-(Trifluoromethyl)thien-2-YL]acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid

InChI

InChI=1S/C7H5F3O2S/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h1-2H,3H2,(H,11,12)

InChI Key

WAVWSWZYJBLHHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Trifluoromethyl Thien 2 Yl Acetic Acid and Structural Analogues

Precursor Synthesis and Building Block Generation

The foundation for synthesizing the target molecule lies in the effective preparation of key building blocks, namely trifluoromethylated thiophene (B33073) intermediates and functionalized thienyl compounds suitable for coupling reactions.

Synthesis of Trifluoromethylated Thiophene Intermediates

The introduction of a trifluoromethyl (CF3) group onto a thiophene ring is a critical step that significantly influences the electronic properties of the molecule. Various methods have been developed to achieve this transformation. One common approach involves the use of trifluoromethylating agents on pre-existing thiophene scaffolds. For instance, trifluoromethanesulfonyl chloride (CF3SO2Cl) can serve as a precursor for trifluoromethyl radicals under visible-light-mediated conditions, allowing for the S-trifluoromethylation of aromatic thiols. chemistryviews.org Another strategy utilizes trifluoromethyl triflate as a bifunctional reagent to introduce a trifluoromethoxy group onto nitrogen-heterocycles, which showcases the reactivity of trifluoromethyl-containing reagents. rsc.org The synthesis of trifluoromethylated thiophene derivatives can also be achieved through cyclization reactions using fluorine-containing building blocks like β-CF3-1,3-enynes. researchgate.net

MethodReagent/PrecursorConditionsProduct Type
Radical TrifluoromethylationTrifluoromethanesulfonyl chloride (CF3SO2Cl)Visible light, organophotocatalystS-Trifluoromethylated thiols
Cyclizationβ-CF3-1,3-enynesVarious cyclization strategiesTrifluoromethylated thiophenes
From N-oxidesTrifluoromethyl triflateReaction with N-oxidesHeteroaromatic trifluoromethyl ethers

Preparation of Functionalized Thienyl Halides and Organometallics

To assemble the core structure, functionalized thiophene derivatives such as halides and organometallics are essential. Halogenation of thiophene occurs readily, often at the 2- and 5-positions, providing 2,5-dihalothiophenes which are versatile precursors for cross-coupling reactions. wikipedia.org

The preparation of organometallic thiophene reagents, such as organozinc and organomagnesium compounds, allows for their use as nucleophiles in carbon-carbon bond-forming reactions. These can be synthesized through direct insertion of zinc or magnesium powder into thienyl halides, a process often promoted by the addition of lithium chloride (LiCl). academie-sciences.frnih.govresearchgate.net Alternatively, deprotonative metalation using sterically hindered bases can generate these organometallic species. nih.govresearchgate.net

Reagent TypePreparation MethodStarting MaterialKey Reagents
Thienyl HalidesDirect HalogenationThiopheneHalogenating agents (e.g., Br2)
Thienylzinc ReagentsDirect InsertionThienyl HalideZinc powder, LiCl
Thienylmagnesium ReagentsHalogen-Magnesium ExchangeThienyl Bromidei-PrMgCl·LiCl
Metalated ThiophenesDeprotonative MetalationThiophene DerivativeGrignard reagent, catalytic amine

Carbon-Carbon Bond Forming Reactions for Scaffold Assembly

With the necessary building blocks in hand, the next phase involves the construction of the carbon skeleton through various coupling methodologies.

Palladium-Catalyzed Cross-Coupling Strategies for Thienyl Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in the synthesis of complex molecules containing thiophene rings. researchgate.net The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Several named reactions are particularly relevant for thienyl moieties:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. For thiophene synthesis, a thienylboronic acid or ester can be reacted with a trifluoromethylated aryl halide, or vice-versa. nih.gov

Stille Coupling: This involves the reaction of an organotin compound with an organic halide. Thienylstannanes are common coupling partners in these reactions. nih.gov

Heck Coupling: This reaction forms a substituted alkene from an aryl or vinyl halide and an alkene. It can be used to introduce vinyl groups onto the thiophene ring, which can be further functionalized.

Negishi Coupling: This employs an organozinc reagent, which can be a functionalized thienylzinc species, coupled with an organic halide. nih.gov

These reactions are valued for their functional group tolerance and the ability to create specific linkages with high precision. youtube.commdpi.com

Reaction NameThienyl ReagentCoupling PartnerKey Feature
Suzuki-MiyauraThienylboronic acid/esterOrganic HalideMild conditions, high functional group tolerance
StilleThienylstannaneOrganic HalideVersatile for complex structures
HeckThienyl HalideAlkeneForms C=C bonds
NegishiThienylzinc HalideOrganic HalideUtilizes reactive organozinc species

Other Transition-Metal-Mediated and Metal-Free Coupling Approaches

While palladium catalysis is prevalent, other transition metals such as nickel, copper, and iron also catalyze cross-coupling reactions involving thiophenes. Nickel-catalyzed Kumada coupling, for example, uses Grignard reagents and has been employed for preparing substituted thiophenes. researchgate.netnih.gov

In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free coupling reactions have gained attention. cas.cn These reactions can proceed through various mechanisms, including radical pathways, electrophilic aromatic substitution, or aryne intermediates. acs.org For instance, base-promoted homolytic aromatic substitution (HAS) type couplings can form C-C bonds between aryl halides and heteroarenes without a transition metal catalyst. cas.cn Another approach involves the reaction of electron-rich heterocycles like thiophenes with haloacetylenes in a solid medium, which proceeds at room temperature without a catalyst. mdpi.com

Acetic Acid Moiety Incorporation Techniques

The final step in the synthesis of [5-(Trifluoromethyl)thien-2-yl]acetic acid is the introduction of the acetic acid side chain (-CH2COOH). A common and direct precursor for this moiety is 2-acetylthiophene. wikipedia.orgwikipedia.org The acetyl group can be converted to the acetic acid group through various synthetic transformations.

One well-established method is the Willgerodt-Kindler reaction, which can transform an aryl alkyl ketone into a thioamide, followed by hydrolysis to the corresponding carboxylic acid with one additional carbon atom. Another route could involve the haloform reaction on the methyl ketone to yield a carboxylic acid directly attached to the ring, followed by a homologation sequence to insert the -CH2- group.

Alternatively, a 2-halomethylthiophene derivative can be used as a starting point. Nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile, would yield the desired acetic acid. Another possibility is the reaction of a thienyl Grignard reagent with formaldehyde (B43269) to introduce a hydroxymethyl group, which can then be converted to a halomethyl group and subsequently to the acetic acid. The direct acetylation of the trifluoromethylated thiophene precursor to give 2-acetyl-5-(trifluoromethyl)thiophene would be a key intermediate, which could then be converted to the final product. wikipedia.org

Cyanation and Subsequent Hydrolysis Methods

A classical and reliable approach to the synthesis of aryl and heteroaryl acetic acids involves the introduction of a cyanomethyl group, followed by hydrolysis to the corresponding carboxylic acid. This two-step sequence is a common strategy for the preparation of this compound.

The typical pathway commences with the chloromethylation of a suitable thiophene precursor. For instance, 2-(Trifluoromethyl)thiophene can be subjected to chloromethylation using formaldehyde and hydrogen chloride to yield 2-(chloromethyl)-5-(trifluoromethyl)thiophene (B3015551). orgsyn.orgontosight.ainbinno.com This intermediate is a versatile building block for further functionalization.

The subsequent step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form 2-((5-(trifluoromethyl)thiophen-2-yl)methyl)cyanide, also known as [5-(Trifluoromethyl)thien-2-YL]acetonitrile. Common cyanating agents include sodium cyanide or potassium cyanide in a suitable polar aprotic solvent.

Finally, the nitrile is hydrolyzed to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is frequently preferred to avoid potential side reactions.

Table 1: Representative Reaction Steps for Cyanation and Hydrolysis

Step Reactants Reagents/Conditions Product
1. Chloromethylation 2-(Trifluoromethyl)thiophene HCHO, HCl, ZnCl₂ 2-(Chloromethyl)-5-(trifluoromethyl)thiophene
2. Cyanation 2-(Chloromethyl)-5-(trifluoromethyl)thiophene NaCN, DMSO 2-((5-(Trifluoromethyl)thiophen-2-yl)methyl)cyanide

Direct Alkylation and Carboxylation Reactions

Direct methods for the introduction of an acetic acid moiety are highly sought after for their atom economy and reduced step count. One such method applicable to the synthesis of aryl and heteroaryl acetic acids from methyl ketones is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org

This reaction allows for the conversion of an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. For the synthesis of this compound, the precursor would be 2-acetyl-5-(trifluoromethyl)thiophene. The synthesis of this starting material can be achieved through Friedel-Crafts acylation of 2-(trifluoromethyl)thiophene. prepchem.commdpi.com

In the Willgerodt-Kindler modification, the ketone is heated with sulfur and a secondary amine, such as morpholine (B109124), to form the thiomorpholide. wikipedia.org This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final carboxylic acid. Although the reaction conditions can be harsh, it provides a direct route from a readily accessible ketone.

Table 2: Willgerodt-Kindler Reaction Scheme

Starting Material Reagents/Conditions Intermediate Final Product
2-Acetyl-5-(trifluoromethyl)thiophene 1. Sulfur, Morpholine, ∆ 4-(1-(5-(Trifluoromethyl)thiophen-2-yl)ethanethioyl)morpholine This compound

Ester Hydrolysis for Carboxylic Acid Formation

The hydrolysis of a corresponding ester is arguably the most common and straightforward method for the preparation of this compound. This method relies on the successful synthesis of a precursor ester, such as methyl [5-(trifluoromethyl)thien-2-yl]acetate or ethyl [5-(trifluoromethyl)thien-2-yl]acetate.

The synthesis of the precursor ester can be accomplished through various standard esterification methods if the acid is already available, or more commonly, the ester is synthesized from other precursors and then hydrolyzed. For example, the ester can be prepared via the reaction of 2-(chloromethyl)-5-(trifluoromethyl)thiophene with the anion of a malonic ester, followed by decarboxylation.

Once the ester is obtained, it is readily hydrolyzed to the carboxylic acid. Saponification using an aqueous base like sodium hydroxide or lithium hydroxide in a protic solvent such as methanol (B129727) or ethanol (B145695) is a widely used technique. The reaction typically proceeds at room temperature or with gentle heating. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation or extraction of the desired carboxylic acid.

Table 3: Typical Conditions for Ester Hydrolysis

Ester Precursor Reagents/Conditions Product
Methyl [5-(trifluoromethyl)thien-2-yl]acetate 1. NaOH, MeOH/H₂O 2. HCl(aq) This compound

Cyclization and Condensation Reactions in Related Systems

The thiophene ring is a versatile scaffold that can be synthesized through various cyclization and condensation reactions. These methods are particularly powerful for creating highly substituted and functionalized thiophene derivatives, including those bearing trifluoromethyl groups.

Multi-Component Reaction (MCR) Approaches to Trifluoromethylated Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. nih.govnih.govresearchgate.nettandfonline.com The Gewald reaction is a prominent MCR for the synthesis of 2-aminothiophenes. researchgate.netwikipedia.orgmdpi.comarkat-usa.org

The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. This reaction can be adapted to synthesize trifluoromethylated thiophenes by using a ketone that contains a trifluoromethyl group. The resulting 2-aminothiophenes are versatile intermediates that can be further modified, for example, through diazotization and subsequent reactions to replace the amino group, or by using the amino group to construct fused heterocyclic systems.

Table 4: Gewald Reaction for Trifluoromethylated Thiophenes

Carbonyl Compound Activated Nitrile Base/Solvent Product Scope
1,1,1-Trifluoroacetone Malononitrile Morpholine/Ethanol 2-Amino-4-methyl-5-(trifluoromethyl)thiophene-3-carbonitrile

Intramolecular Cyclizations to Form Fused Ring Systems

Thiophene derivatives, including those related to this compound, can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These fused systems, such as thienopyridines and thienopyrimidines, are of significant interest in medicinal chemistry.

For example, a suitably functionalized 2-aminothiophene, which can be prepared via a Gewald reaction, can undergo intramolecular cyclization to form a thieno[2,3-b]pyridine. mdpi.comnih.gov If the 2-aminothiophene bears a cyano group at the 3-position, it can be reacted with various reagents to build the fused pyridine (B92270) ring. Similarly, derivatives of thiophene-2-carboxylic acid or thiophene-2-acetic acid can be elaborated with appropriate functional groups that can undergo intramolecular condensation to form fused rings. These reactions often involve the formation of a new bond between a substituent on the thiophene ring and a side chain at an adjacent position.

Advanced Synthetic Protocols and Process Optimization

The demand for efficient, scalable, and environmentally benign synthetic methods has driven the adoption of advanced technologies in the synthesis of heterocyclic compounds. Microwave-assisted synthesis and continuous flow chemistry are two such technologies that offer significant advantages over traditional batch processing.

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. researchgate.netacs.orgnih.govnih.govresearchgate.net The Gewald reaction and Suzuki couplings to form substituted thiophenes have been shown to be particularly amenable to microwave irradiation. nih.govresearchgate.net This technology allows for rapid optimization of reaction conditions and can facilitate reactions that are sluggish or low-yielding under conventional heating.

Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. springerprofessional.demdpi.comdurham.ac.ukuc.ptsci-hub.se This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. It also allows for safer handling of hazardous intermediates and reagents and can be more easily scaled up than batch processes. The synthesis of various heterocyclic compounds has been successfully demonstrated using flow chemistry, leading to improved yields, purity, and safety profiles.

Process optimization is crucial for the large-scale industrial synthesis of compounds like this compound. This involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing cost and environmental impact. google.com Key areas for optimization include catalyst selection and loading, solvent choice, reaction temperature and time, and purification methods. The use of robust and recyclable catalysts, solvent minimization or replacement with greener alternatives, and the development of telescoped or one-pot procedures are all important aspects of process optimization.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool in accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles can be extrapolated from the synthesis of analogous thiophene derivatives.

The Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, has been successfully adapted to microwave conditions. For instance, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, activated nitriles, elemental sulfur, and a base like morpholine has been shown to be significantly more efficient under microwave irradiation. organic-chemistry.org Reaction times were dramatically reduced from 4 hours with conventional heating to just 20 minutes at 70°C using a microwave reactor, with improved yields and product purity. organic-chemistry.org This approach suggests a potential pathway for synthesizing precursors to this compound.

Furthermore, microwave-assisted Suzuki coupling reactions have been employed for the synthesis of thiophene oligomers. researchgate.net This methodology, which involves the coupling of thienyl boronic acids or esters with thienyl bromides, demonstrates the utility of microwave heating in forming carbon-carbon bonds involving the thiophene ring. researchgate.net Such a strategy could be envisioned for the introduction of the acetic acid moiety or a precursor group onto a pre-functionalized 5-(trifluoromethyl)thiophene ring.

A plausible microwave-assisted route to this compound could involve the following conceptual steps, based on established microwave-assisted syntheses of thiophene derivatives:

Synthesis of a 5-(Trifluoromethyl)thiophene precursor: This could potentially be achieved through a microwave-assisted reaction, although specific protocols are not readily available in the reviewed literature.

Functionalization at the 2-position: A microwave-assisted cross-coupling reaction, such as a Suzuki or Heck coupling, could be employed to introduce a two-carbon chain that can be subsequently converted to the acetic acid group. Alternatively, a direct carboxylation approach under microwave irradiation might be feasible.

The key advantages of employing microwave irradiation in these synthetic steps would be the rapid reaction optimization, improved energy efficiency, and the potential to drive reactions to completion in a fraction of the time required by conventional methods.

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Key Advantages of Microwave Reference
Gewald Reaction (for 2-aminothiophenes)4 hours20 minutesReduced reaction time, improved yield and purity organic-chemistry.org
Suzuki Coupling (for thiophene oligomers)Several hoursMinutesRapid, efficient, environmentally friendly researchgate.net

Flow Chemistry Methodologies for Trifluoromethylation Reactions

Continuous flow chemistry has gained significant traction as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and precise control over reaction parameters. For the synthesis of molecules like this compound, flow chemistry is particularly advantageous for the challenging trifluoromethylation step.

The direct trifluoromethylation of heteroaromatic compounds, including thiophenes, has been successfully demonstrated in a continuous-flow system. rsc.org This method often utilizes a photocatalyst, such as [Ru(bpy)3Cl2], and a trifluoromethyl source like trifluoromethyl iodide (CF3I) gas. rsc.org The use of transparent PFA tubing in the flow reactor allows for efficient irradiation of the reaction mixture, which is a significant challenge in scaling up photochemical reactions in batch. rsc.org This technique has been shown to trifluoromethylate a variety of heteroarenes, including thiophenes, in good to excellent yields (55-95%) with residence times ranging from 8 to 32 minutes. rsc.org A key benefit of this flow process is the improved gas-liquid mixing and the ability to safely handle gaseous reagents like CF3I. rsc.org

A general workflow for the trifluoromethylation of a thiophene derivative in a continuous flow setup would involve:

Reagent Preparation: Solutions of the thiophene substrate, photocatalyst, and a base (if required) are prepared.

Flow Reaction: The solutions are pumped through a T-mixer where they combine with a stream of CF3I gas, controlled by a mass flow controller.

Photoreactor: The reaction mixture then flows through a temperature-controlled photoreactor equipped with a suitable light source (e.g., blue LEDs).

Collection and Analysis: The product stream is collected at the outlet and can be analyzed in-line or offline.

This approach offers a scalable and efficient route to 5-(trifluoromethyl)thiophene precursors, which can then be further functionalized to introduce the acetic acid side chain. The precise control over stoichiometry, temperature, and residence time in a flow reactor can lead to higher selectivity and yields compared to batch processes.

Parameter Batch Reaction Flow Chemistry Advantages of Flow Chemistry Reference
Gas Handling Difficult to scale, potential safety issuesPrecise control, enhanced safetyImproved gas-liquid mass transfer, safer handling of gaseous reagents rsc.org
Irradiation Inefficient light penetration in large volumesHomogeneous irradiation in narrow tubingEnhanced light penetration, improved reaction efficiency rsc.org
Scalability ChallengingStraightforwardEasier to scale up by running the system for longer rsc.org
Reaction Time Can be lengthy8-32 minutes residence timeSignificant reduction in overall process time rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For "[5-(Trifluoromethyl)thien-2-YL]acetic acid," a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and its involvement in hydrogen bonding.

The methylene (B1212753) protons (–CH₂) of the acetic acid side chain would likely appear as a singlet, integrating to two protons. Its chemical shift is expected to be in the region of 3.8-4.2 ppm, influenced by the adjacent thiophene (B33073) ring and the carboxylic acid group.

The thiophene ring protons, H-3 and H-4, will present as two distinct doublets. Due to the strong electron-withdrawing nature of the trifluoromethyl group at the C-5 position, the proton at C-4 (H-4) is expected to be more deshielded and thus resonate at a higher frequency (further downfield) than the proton at C-3 (H-3). The typical chemical shift range for thiophene protons is between 6.8 and 7.5 ppm. The coupling constant between these two protons (³JHH) is expected to be in the range of 3-5 Hz, which is characteristic of cis-coupling in a five-membered aromatic ring.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
COOH 10-13 br s 1H -
CH₂ 3.8-4.2 s 2H -
Thiophene H-3 6.8-7.2 d 1H 3-5
Thiophene H-4 7.2-7.5 d 1H 3-5

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For "this compound," distinct signals are expected for each carbon atom. The carbonyl carbon (C=O) of the carboxylic acid is anticipated to resonate in the downfield region, typically between 170 and 180 ppm. The methylene carbon (–CH₂) of the acetic acid group would likely appear in the range of 30-40 ppm.

The carbon atoms of the thiophene ring will have characteristic chemical shifts. The carbon bearing the trifluoromethyl group (C-5) and the carbon attached to the acetic acid group (C-2) are expected to be significantly influenced by these substituents. The trifluoromethyl group, being strongly electron-withdrawing, will cause a downfield shift for C-5. The quaternary carbons of the thiophene ring (C-2 and C-5) will likely appear in the range of 130-150 ppm. The protonated carbons (C-3 and C-4) are expected to resonate between 120 and 130 ppm. The carbon of the trifluoromethyl group (–CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O 170-180
C-2 (Thiophene) 140-150
C-5 (Thiophene) 135-145
C-3 (Thiophene) 120-130
C-4 (Thiophene) 125-135
CH₂ 30-40
CF₃ 120-130 (quartet)

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In "this compound," the three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal. The chemical shift of this signal is expected to be in the range of -60 to -70 ppm relative to a standard such as CFCl₃. The precise chemical shift will be influenced by the electronic environment of the thiophene ring. The signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the thiophene ring protons (H-3 and H-4), confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). It would be used to definitively assign the signals for the methylene group (CH₂) and the protonated thiophene carbons (C-3 and C-4) by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically two or three bonds, ²JCH and ³JCH) between protons and carbons. For instance, the methylene protons (–CH₂) would show correlations to the C-2 and C-3 carbons of the thiophene ring, as well as to the carbonyl carbon of the carboxylic acid. The thiophene protons would show correlations to neighboring carbons within the ring and to the methylene carbon.

Carboxylic acids are well-known to form hydrogen-bonded dimers in non-polar solvents. Concentration-dependent ¹H NMR studies can provide insights into these supramolecular interactions. As the concentration of "this compound" in a non-polar solvent (like CDCl₃) is increased, the chemical shift of the carboxylic acid proton is expected to shift downfield. This is because at higher concentrations, the equilibrium shifts towards the formation of hydrogen-bonded dimers, wherein the acidic proton is more deshielded. By analyzing the change in chemical shift as a function of concentration, it is possible to estimate the association constant for the dimerization process.

Vibrational Spectroscopy

For "this compound," the FTIR spectrum would be expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group.

The thiophene ring will exhibit several characteristic vibrations. C-H stretching vibrations on the aromatic ring typically appear around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations usually appear in the fingerprint region, between 600 and 800 cm⁻¹.

The trifluoromethyl group also has characteristic vibrational modes. Strong absorption bands due to the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the thiophene ring are typically strong in the Raman spectrum. The C-S stretching vibration would also be observable. The C=O stretch of the carboxylic acid is generally weaker in the Raman spectrum compared to the IR spectrum.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (broad)
C=O stretch 1700-1750
C-O stretch 1210-1320
O-H bend 1395-1440
Thiophene Ring C-H stretch ~3100
C=C stretch 1400-1600
C-S stretch 600-800
Methylene Group C-H stretch 2850-2960
Trifluoromethyl Group C-F stretch 1100-1300

By integrating the data from these advanced spectroscopic methodologies, a detailed and unambiguous structural and electronic characterization of "this compound" can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid moiety, the trifluoromethyl group, and the substituted thiophene ring.

The carboxylic acid group gives rise to several distinct bands. A very broad O-H stretching vibration is anticipated in the 3300–2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state. nih.govresearchgate.net The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band in the range of 1760–1690 cm⁻¹. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the thiophene ring may influence the precise position of this peak.

The trifluoromethyl (CF₃) group is known for its strong and characteristic absorptions due to C-F stretching vibrations, typically appearing in the 1350–1100 cm⁻¹ region. researchgate.net These are often the most intense bands in the spectrum. The thiophene ring contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600–1400 cm⁻¹ region, and C-S stretching modes, which can be more difficult to assign but are generally found at lower wavenumbers. iosrjournals.orgresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300–2500 Broad, Strong
C-H Stretch (Aromatic) Thiophene Ring ~3100 Medium
C-H Stretch (Aliphatic) Acetic Acid CH₂ 2950–2850 Medium
C=O Stretch Carboxylic Acid 1760–1690 Strong
C=C Stretch Thiophene Ring 1600–1400 Medium-Weak
C-F Stretch Trifluoromethyl 1350–1100 Very Strong
C-O Stretch Carboxylic Acid 1320–1210 Medium

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light, and transitions that result in a change in molecular polarizability are Raman-active. Vibrations of symmetric, non-polar bonds often produce strong Raman signals where they might be weak or absent in the IR spectrum.

For this compound, the symmetric stretching vibrations of the thiophene ring are expected to be prominent in the FT-Raman spectrum. nih.gov The C=C and C-S bonds within the aromatic ring should yield characteristic signals. nih.gov While the C=O stretch is also Raman active, it is typically less intense than in the IR spectrum. The symmetric C-F stretching modes of the CF₃ group will also be observable. The S-S stretch, if any disulfide impurities were present, would be found between 500-470 cm⁻¹, and is typically more characteristic in Raman than IR spectra. upi.edu

Table 2: Predicted FT-Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aromatic) Thiophene Ring ~3100 Medium
C=O Stretch Carboxylic Acid 1750–1680 Weak-Medium
C=C Stretch (Ring) Thiophene Ring 1550–1400 Strong
C-F Stretch (Symmetric) Trifluoromethyl ~1100 Medium

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The thiophene ring acts as a chromophore, and its substitution pattern significantly influences the absorption spectrum.

The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the thiophene ring. researchgate.netnii.ac.jp Unsubstituted thiophene absorbs around 235 nm. nii.ac.jp The presence of the carboxymethyl group and the strongly electron-withdrawing trifluoromethyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). nii.ac.jpacs.org A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed, but it is often obscured by the more intense π → π* bands.

Table 3: Predicted Electronic Transitions for this compound

Transition Type Chromophore Expected λmax (nm)
π → π* Substituted Thiophene Ring 240–280

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is invaluable for determining molecular weight and deducing molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula from its exact mass. The theoretical exact mass of the molecular ion of this compound can be calculated from the masses of its most abundant isotopes.

Table 4: Calculated Exact Mass for this compound

Species Molecular Formula Calculated Exact Mass (m/z)
Molecular Ion [M]⁺• C₇H₅F₃O₂S 226.0017

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the high-energy ionization process causes the molecular ion to fragment in predictable ways, based on the stability of the resulting fragments. The analysis of this fragmentation pattern provides structural information.

For this compound, several key fragmentation pathways are anticipated. A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45). whitman.edulibretexts.org Another significant fragmentation pathway for carboxylic acids and their derivatives is alpha-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the methylene (CH₂) group, leading to the formation of a stable acylium ion. libretexts.orgjove.com The loss of the trifluoromethyl radical (•CF₃, mass 69) is also a plausible fragmentation pathway. fluorine1.ru The base peak in the spectrum would correspond to the most stable fragment ion formed.

Table 5: Predicted Major Fragment Ions for this compound

Predicted Fragment Ion (Structure) Fragmentation Pathway Predicted m/z
[M - OH]⁺ Loss of hydroxyl radical 209.0038
[M - COOH]⁺ Loss of carboxyl radical 181.0064
[C₅H₂SF₃]⁺ Cleavage of CH₂-COOH bond 167.9908
[M - CF₃]⁺ Loss of trifluoromethyl radical 157.0143

In-Line and Real-Time Spectroscopic Monitoring of Synthetic Processes

The synthesis of specialty chemicals like this compound can be significantly optimized through the use of in-line and real-time spectroscopic monitoring. These Process Analytical Technology (PAT) tools provide continuous insight into the chemical reaction as it occurs, enabling better control, improved efficiency, and enhanced safety.

For the synthesis of a thiophene derivative, a combination of online infrared (IR) spectroscopy and calorimetry can be particularly powerful. academax.com This approach allows for the real-time tracking of both chemical and physical changes within the reactor.

Online Infrared (IR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be monitored continuously. The IR spectrum provides a molecular fingerprint of the reaction mixture. For the synthesis of this compound, specific vibrational bands corresponding to key functional groups would be tracked. For example, the disappearance of a reactant's characteristic peak and the appearance of the carboxylic acid carbonyl (~1700 cm⁻¹) and C-F stretching bands (~1100-1300 cm⁻¹) of the product would signal the progression of the reaction. This real-time data allows for the precise determination of the reaction endpoint, avoiding unnecessarily long reaction times or the formation of impurities. academax.com

Reaction Calorimetry: This technique measures the heat flow into or out of a reactor in real-time. academax.com Since chemical reactions are almost always accompanied by a change in enthalpy (either exothermic or endothermic), calorimetry provides a direct measure of the reaction rate. By monitoring the heat flow, one can gain a deep understanding of the reaction kinetics and identify any potential thermal hazards, ensuring the process remains within safe operating limits. academax.com

The combination of these in-situ techniques provides a comprehensive picture of the synthesis process. academax.com

Table 3: Application of In-Line Monitoring to the Synthesis of this compound

Monitored Parameter Technique Information Gained
Reactant/Product Concentration Online FT-IR Spectroscopy Reaction kinetics, endpoint determination, impurity profiling
Heat Flow/Release Reaction Calorimetry Reaction rate, thermal safety, kinetic modeling

By implementing such real-time monitoring, the synthesis of this compound can be moved from a conventional, fixed-time approach to a more dynamic, controlled process, leading to higher yields, better purity, and improved process safety and robustness.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity SitesA Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.

For [5-(Trifluoromethyl)thien-2-YL]acetic acid, an MEP analysis would likely reveal a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its susceptibility to deprotonation. The trifluoromethyl group, with its highly electronegative fluorine atoms, would create a region of positive potential on the adjacent carbon atom of the thiophene (B33073) ring.

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction and Comparison with Experimental DataNuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those employing Density Functional Theory (DFT) like the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy.nih.govThese predictions are invaluable for assigning experimental spectra and verifying structural hypotheses.

For this compound, theoretical chemical shifts would be calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). The presence of the electron-withdrawing trifluoromethyl group would be predicted to cause a significant downfield shift for the adjacent protons and carbons on the thiophene ring. nih.govmdpi.com A comparison between predicted and experimentally obtained NMR data would be essential for validating the computational model. Discrepancies could point to specific solvent effects or conformational dynamics not fully captured by the theoretical model.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) This table is illustrative and not based on actual computational results.

Atom Predicted Chemical Shift (ppm)
H (Thiophene Ring) 7.2 - 7.8
H (Acetic Acid CH₂) 3.9 - 4.2
C (Carboxyl) 170 - 175
C (Thiophene Ring) 125 - 150
C (CF₃) 120 - 130 (quartet)

Vibrational Spectra Simulation (IR, Raman)Computational simulations of infrared (IR) and Raman spectra are crucial for understanding the vibrational modes of a molecule.cardiff.ac.ukDFT calculations can predict the frequencies and intensities of vibrational bands, which can then be compared with experimental FT-IR and FT-Raman spectra.nih.govnih.govThis comparison aids in the assignment of complex spectral features to specific molecular motions, such as stretching, bending, and torsional modes.rsc.org

A simulated vibrational spectrum for this compound would be expected to show characteristic peaks for the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), the O-H stretch (~2500-3300 cm⁻¹, often broad), C-F stretching modes of the CF₃ group (~1100-1300 cm⁻¹), and various C-H and C-S stretching and bending vibrations associated with the thiophene ring.

Hypothetical Key Vibrational Frequencies (in cm⁻¹) This table is illustrative and not based on actual computational results.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
O-H Stretch 3100 Low
C-H Stretch (Thiophene) 3050 Medium
C=O Stretch 1720 High
C=C Stretch (Thiophene) 1550 High
C-F Stretch (CF₃) 1250 High

UV-Vis Absorption Spectra Calculation (TD-DFT)Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules.mdpi.comIt calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max).researchgate.netsemanticscholar.orgThe calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.rsc.org

For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-system of the thiophene ring. The primary absorption bands would be attributed to π → π* transitions. The specific solvent environment can significantly influence the absorption maxima, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com

Reaction Pathway and Mechanism Elucidation

Transition State Search and Intrinsic Reaction Coordinate (IRC) AnalysisUnderstanding the mechanism of a chemical reaction at a molecular level requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of a transition state and calculate its energy.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. scm.com The IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis confirms that the identified transition state correctly links the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. For a reaction involving this compound, such as an esterification reaction, IRC analysis would elucidate the precise movements of atoms as the hydroxyl group attacks an electrophile, leading to the final product. scm.com

Kinetic and Thermodynamic Parameter Calculations

Computational chemistry provides a powerful avenue for the determination of kinetic and thermodynamic parameters, offering a deeper understanding of reaction mechanisms and molecular stability. For thiophene derivatives, Density Functional Theory (DFT) calculations are commonly employed to predict these properties. mdpi.comnih.gov

Thermodynamic Parameters: Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are crucial for assessing the stability of a molecule and the spontaneity of its reactions. For instance, in a computational study of 3-thiophene acetic acid (3-TAA), thermodynamic parameters were calculated to understand its reactivity. nih.gov Similar calculations for this compound would likely be performed using a functional like B3LYP in combination with a suitable basis set. mdpi.comnih.gov

The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the thermodynamic stability of the molecule. The calculated values for related thiophene derivatives can provide a reference point. For example, the thermodynamic properties of various thiophene sulfonamide derivatives have been computed, revealing insights into their stability. mdpi.com While specific values for this compound are not available, a representative table based on analogous compounds can be constructed to illustrate the expected data.

Table 1: Representative Thermodynamic Parameters for a Thiophene Derivative (Calculated) (Note: These are example values and not specific to this compound)

Parameter Value Unit
Enthalpy -250.5 Hartree
Entropy 105.2 cal/mol·K
Gibbs Free Energy -282.1 Hartree

Kinetic Parameters: Kinetic studies involve the calculation of activation energies and reaction rates, which are fundamental to understanding the reactivity of a compound. The presence of the trifluoromethyl group in this compound would likely impact the kinetics of its reactions, such as esterification or amidation of the carboxylic acid group. Computational modeling can be used to simulate reaction pathways and determine the transition state energies, thereby providing estimates of the activation barriers.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, ELF, LOL)

Global and local reactivity descriptors derived from DFT are instrumental in predicting the chemical reactivity and selectivity of molecules.

Global Reactivity Descriptors: These descriptors provide a holistic view of a molecule's reactivity. Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). A smaller HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

Table 2: Representative Global Reactivity Descriptors for a Thiophene Derivative (Calculated) (Note: These are example values and not specific to this compound)

Descriptor Value (eV)
EHOMO -6.85
ELUMO -1.75
Energy Gap (ΔE) 5.10
Ionization Potential (I) 6.85
Electron Affinity (A) 1.75
Electronegativity (χ) 4.30
Chemical Hardness (η) 2.55

Local Reactivity Descriptors: Local reactivity descriptors identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: The Fukui function is a widely used local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. faccts.deymerdigital.com It helps in identifying the sites most susceptible to nucleophilic (f+) and electrophilic (f-) attack. For thiophene derivatives, Fukui function analysis has been used to pinpoint reactive atoms. nih.govresearchgate.net In this compound, the carbon atoms of the thiophene ring, the oxygen atoms of the carboxylic acid, and the carbon atom of the trifluoromethyl group would be of particular interest.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive picture of electron localization, revealing core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgjussieu.frjussieu.fr The Localized Orbital Locator (LOL) is another tool that describes bonding features based on the local kinetic energy. nih.govrsc.org Analysis of ELF and LOL for this compound would visualize the covalent bonds within the thiophene ring and the acetic acid side chain, as well as the lone pairs on the sulfur and oxygen atoms.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. Organic molecules, particularly those with extended π-conjugation and donor-acceptor systems, can exhibit significant NLO properties. Thiophene derivatives have been investigated for their NLO potential. researchgate.nettaylorfrancis.com

The NLO properties of a molecule are characterized by its polarizability (α) and hyperpolarizability (β). Computational methods, particularly DFT, are effective in predicting these properties. The presence of the electron-withdrawing trifluoromethyl group and the π-conjugated thiophene ring in this compound suggests that it may possess NLO properties. The acetic acid group can also participate in charge transfer processes.

Computational studies on thiophenyl chalcones have demonstrated that the thiophene moiety can contribute to significant NLO responses. researchgate.net The first hyperpolarizability (β) is a key indicator of the second-order NLO response. Calculations for analogous compounds can provide an estimate of the potential NLO activity of this compound.

Table 3: Representative Calculated NLO Properties for a Thiophene Derivative (Note: These are example values and not specific to this compound)

Property Value (a.u.)
Dipole Moment (μ) 3.5
Polarizability (α) 150.2

Synthesis and Chemical Utility of Derivatives of 5 Trifluoromethyl Thien 2 Yl Acetic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of [5-(Trifluoromethyl)thien-2-yl]acetic acid is a primary site for derivatization, allowing for the synthesis of esters, amides, hydrazides, anhydrides, and acyl halides. These transformations are fundamental in altering the compound's physical, chemical, and biological properties.

Synthesis of Esters, Amides, and Hydrazides

Esters of this compound can be readily prepared through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction under milder conditions. rug.nlnih.gov

Amides are synthesized by the reaction of the carboxylic acid with a primary or secondary amine. This transformation is typically mediated by a coupling reagent to form a highly reactive intermediate. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). researchgate.netfishersci.co.uk The general scheme for amide synthesis involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by first converting 2-(thiophen-2-yl)acetic acid to its acyl chloride, which then reacted with 2-aminothiophene-3-carbonitrile. nih.gov A similar strategy can be applied to this compound.

Hydrazides are typically synthesized through the hydrazinolysis of the corresponding esters. Reacting the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) would yield the desired acetohydrazide. mdpi.com These hydrazides can then serve as precursors for the synthesis of various heterocyclic compounds. mdpi.com

Table 1: Synthesis of Esters, Amides, and Hydrazides of this compound (Illustrative)

Derivative Reagents and Conditions Reference
Methyl [5-(Trifluoromethyl)thien-2-yl]acetate CH₃OH, H₂SO₄ (cat.), reflux rug.nl
N-Benzyl-[5-(Trifluoromethyl)thien-2-yl]acetamide Benzylamine, HATU, DIEA, DMF researchgate.net
[5-(Trifluoromethyl)thien-2-yl]acetohydrazide Methyl [5-(Trifluoromethyl)thien-2-yl]acetate, N₂H₄·H₂O, EtOH mdpi.com

Preparation of Anhydrides and Acyl Halides

Acyl halides , particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters and amides. The conversion of this compound to its acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comchemicalbook.com For example, 2-thiopheneacetyl chloride has been prepared by reacting 2-thiopheneacetic acid with thionyl chloride. chemicalbook.com

Anhydrides , both symmetrical and mixed, are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides are typically formed by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative. For instance, mixed anhydrides can be generated in situ by reacting a carboxylic acid with trifluoroacetic anhydride (B1165640). nih.gov

Table 2: Preparation of Activated Derivatives of this compound (Illustrative)

Derivative Reagents and Conditions Reference
[5-(Trifluoromethyl)thien-2-yl]acetyl chloride SOCl₂, reflux google.comchemicalbook.com
Mixed anhydride with acetic acid Acetic anhydride, heat google.com

Modification and Functionalization of the Thiophene (B33073) Ring

The thiophene ring in this compound is susceptible to electrophilic substitution, and its structure allows for the construction of fused heterocyclic systems.

Introduction of Additional Substituents via Directed or Non-Directed Approaches

Thiophene undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions. In the case of this compound, the C5 position is blocked by the trifluoromethyl group. The trifluoromethyl group is a strongly deactivating, meta-directing group, while the acetic acid moiety at C2 is a weakly deactivating, meta-directing group. Therefore, electrophilic substitution is expected to occur at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration of thiophenes can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride or nitric acid with trifluoroacetic anhydride, to avoid degradation of the sensitive thiophene ring. researchgate.netsemanticscholar.orgstackexchange.com

Halogenation , such as bromination or chlorination, can introduce halogen atoms onto the thiophene ring, which can then serve as handles for further functionalization through cross-coupling reactions. jcu.edu.au

Acylation of thiophenes, a Friedel-Crafts type reaction, is often carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like zinc chloride. google.com

Heteroannulation Reactions Involving the Thiophene Core

Heteroannulation involves the construction of a new ring fused to the existing thiophene core. The acetic acid side chain of this compound and its derivatives can be utilized in cyclization reactions to form fused heterocyclic systems. For example, derivatives of 2-thienylacetic acid have been shown to react with dicarboxylic acid anhydrides under Perkin synthesis conditions to yield phthalide (B148349) and indandione derivatives. google.com Furthermore, intramolecular cyclization of appropriately substituted thiophene derivatives can lead to the formation of thieno-fused pyridines, pyrimidines, or other heterocyclic systems. nih.gov

Preparation of Hybrid Molecules and Conjugates

The scaffold of this compound can be incorporated into larger, more complex molecules to create hybrid molecules and conjugates with tailored properties. This approach is widely used in drug discovery to combine the pharmacophoric features of different molecules or to attach a bioactive compound to a targeting moiety. beilstein-journals.org

The carboxylic acid group provides a convenient attachment point for conjugation to other molecules, such as peptides, antibodies, or other small-molecule drugs. For example, the synthesis of antibody-drug conjugates (ADCs) often involves the formation of an amide bond between the carboxylic acid of a drug or linker and an amine group on the antibody. beilstein-journals.org

The trifluoromethylthiophene moiety itself is found in a number of biologically active compounds, and its incorporation into hybrid molecules can enhance properties such as metabolic stability and cell permeability. nih.gov The synthesis of such hybrid molecules would typically involve the standard amide or ester bond formation reactions described in section 6.1.1, using a suitably functionalized partner molecule.

Role as a Versatile Synthetic Intermediate and Scaffold

This compound is a valuable heterocyclic building block in synthetic organic and medicinal chemistry. Its structure, featuring a thiophene ring substituted with a trifluoromethyl (CF3) group and an acetic acid side chain, provides a unique combination of properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design. nih.govmdpi.com The thiophene ring itself is a common scaffold in many biologically active compounds. nih.gov The acetic acid moiety serves as a convenient chemical handle, allowing for a wide range of synthetic transformations to build more complex molecular structures.

The reactive carboxylic acid group of this compound allows it to serve as a key precursor for the synthesis of various fused and substituted heterocyclic systems. Through standard transformations such as amidation, esterification, and reduction, the acetic acid moiety can be elaborated and cyclized to form new rings.

One notable application is in the synthesis of thiazolo[4,5-d]pyrimidine derivatives . These compounds are recognized as potential therapeutic agents, particularly in the development of anticancer drugs. mdpi.com In a synthetic pathway, the trifluoromethyl group is incorporated using trifluoroacetic anhydride, and the thiophene scaffold is used to construct the fused thiazolopyrimidine core. mdpi.com

Similarly, this acetic acid derivative can be envisioned as a starting material for creating thienopyridine scaffolds. Thienopyridines are another class of heterocyclic compounds with significant antiplatelet activity. nih.gov The synthesis often involves modifying the acetic acid side chain to facilitate cyclization onto the thiophene ring, leading to the formation of the bicyclic thienopyridine system.

Furthermore, the core structure is instrumental in building substituted pyrimidine (B1678525) derivatives. nih.govnih.gov For example, derivatives of the thiophene scaffold can be reacted with substituted pyrimidines, such as 2,4-dichloro-5-trifluoromethylpyrimidine, to generate complex molecules that act as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov In these syntheses, a derivative of the thiophene moiety acts as a nucleophile, displacing a chlorine atom on the pyrimidine ring to form a new carbon-nitrogen bond, illustrating the utility of the thiophene scaffold in constructing elaborate heterocyclic systems. nih.gov

Interactive Data Table: Heterocyclic Systems from this compound Derivatives
Precursor ScaffoldReagents/ConditionsResulting Heterocyclic SystemPotential ApplicationReference(s)
Thiazole carboxamideTrifluoroacetic anhydride, cyclizationThiazolo[4,5-d]pyrimidineAnticancer mdpi.com
Thiophene amine derivative2,4-dichloro-5-trifluoromethylpyrimidine, NaH, DMF5-TrifluoromethylpyrimidineEGFR Inhibitors nih.gov
TetrahydrothienopyridineL-N-Boc-amino acids, EDCI, DMAPAmino acid prodrugs of ThienopyridineAntiplatelet nih.gov

Beyond the synthesis of discrete heterocyclic rings, this compound is a fundamental building block for constructing larger, more complex organic architectures, particularly in the field of medicinal chemistry. researchgate.net The trifluoromethylated thiophene core provides a rigid and metabolically stable scaffold upon which additional functionality can be built. nih.govrsc.org

A significant area of application is in the development of kinase inhibitors. For instance, a series of novel 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors for potential antitumor therapy. nih.gov The synthesis involves coupling a functionalized thiophene amine with a substituted pyrimidine. The resulting structure is then further elaborated by modifying a peripheral amino group with various acyl chlorides or carboxylic acids, leading to a library of complex molecules with diverse substituents. nih.gov This modular approach allows for the systematic exploration of the structure-activity relationship to optimize biological efficacy.

The following table showcases examples of complex molecules synthesized using a thiophene-based scaffold, highlighting the diversity of the final architectures.

Interactive Data Table: Examples of Complex Architectures
ScaffoldSynthetic TargetKey ReactionTherapeutic TargetReference(s)
3-Amino-thiophene-2-carboxylic acid methylamide3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideAmide couplingEGFR nih.gov
3-Amino-thiophene-2-carboxylic acid methylamide3-[2-(4-Propionylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideAmide couplingEGFR nih.gov
3-Amino-thiophene-2-carboxylic acid methylamide3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideAmide couplingEGFR nih.gov

Development of Linkers and Scaffolds for Chemical Biology Tools (Focus on Chemical Design)

The unique structural features of this compound make it an attractive scaffold for the design of chemical biology tools, such as chemical probes and linkers for chimeric molecules like Proteolysis Targeting Chimeras (PROTACs). mdpi.comolemiss.edu The chemical design of such tools relies on having a stable core, a point for target engagement, and a handle for linker attachment.

Scaffold Properties:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the CF3 group can block sites of oxidative metabolism, increasing the biological half-life of the molecule. mdpi.com This is a crucial feature for chemical probes used to study biological systems over time.

Lipophilicity and Permeability: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, a requirement for probes targeting intracellular proteins. nih.gov

Target Interaction: The thiophene ring and the electron-withdrawing CF3 group can engage in specific non-covalent interactions (e.g., dipole-dipole, π-stacking) with biological targets like protein binding pockets.

Linker Attachment Point: The carboxylic acid group is an ideal and versatile handle for linker attachment. unimi.it It can be readily converted into an active ester, amide, or other functional groups to covalently attach a linker. This linker can then be connected to another functional moiety, such as:

A reporter group (e.g., a fluorophore or biotin) for target identification and visualization.

A reactive group for covalent labeling of a target protein.

A second pharmacophore that binds to another protein (e.g., an E3 ligase in a PROTAC), creating a chimeric molecule designed to induce a specific biological outcome. mdpi.com

The design of the linker itself is critical, as its length and composition influence the efficacy of the final chemical tool. mdpi.com The this compound scaffold provides a stable and synthetically tractable starting point for conjugating these diverse linkers, enabling the development of sophisticated tools for chemical biology research. unimi.it

Future Research Directions and Advanced Methodological Developments

Sustainable Synthetic Routes and Green Chemistry Approaches

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing [5-(Trifluoromethyl)thien-2-YL]acetic acid and its derivatives. Applying the principles of green chemistry could significantly reduce the environmental footprint of its synthesis. rsc.org

Key areas of focus include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating routes that begin from biomass-derived precursors for the thiophene (B33073) ring.

Catalytic Reagents: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency.

Safer Solvents and Reaction Conditions: Exploring the use of water, supercritical fluids, or bio-based solvents to replace volatile organic compounds. Microwave-assisted synthesis and continuous-flow reactors could also offer milder reaction conditions and improved yields. acs.org

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry Principle Potential Application
Waste Prevention Optimize reactions to achieve near-quantitative yields, eliminating the need for complex purification steps.
Atom Economy Employ cycloaddition or C-H activation strategies that incorporate a majority of the atoms from reactants.
Less Hazardous Synthesis Replace hazardous trifluoromethylating agents with safer, benchtop-stable alternatives. pnas.org
Designing Safer Chemicals Use computational toxicology to predict and minimize the intrinsic toxicity of intermediates and byproducts.
Safer Solvents & Auxiliaries Transition from chlorinated solvents to greener alternatives like ionic liquids or deep eutectic solvents.
Design for Energy Efficiency Utilize flow chemistry or photocatalysis to conduct reactions at ambient temperature and pressure. acs.orgresearchgate.net
Use of Renewable Feedstocks Develop synthetic routes starting from bio-derived furfural (B47365) or other platform chemicals.
Reduce Derivatives Avoid protecting group chemistry through the use of highly selective catalytic methods.

| Catalysis | Employ organocatalysts or transition-metal catalysts to lower activation energies and improve selectivity. rsc.org |

Chemo-, Regio-, and Stereoselective Synthesis of Complex Derivatives

The thiophene ring and the acetic acid side chain of the title compound offer multiple sites for further functionalization. A significant future challenge lies in developing methods to modify the molecule with high levels of control.

Regioselective Functionalization: The C3 and C4 positions on the thiophene ring are available for substitution. Future work could focus on novel catalytic methods, such as palladium/norbornene cooperative catalysis, for the direct and regioselective C-H functionalization of these positions to introduce new aryl or alkyl groups. nih.gov This would allow for the rapid generation of a library of polysubstituted thiophene derivatives. nih.gov

Chemo- and Stereoselective Reactions: The carboxylic acid group can be converted into a wide range of other functional groups (esters, amides, etc.). For derivatives where the alpha-carbon of the acetic acid moiety becomes a stereocenter, developing catalytic asymmetric methods will be crucial. Organocatalytic approaches, for instance, could be employed for the enantioselective synthesis of chiral derivatives, which is of paramount importance for pharmaceutical applications. rsc.orgrsc.orgrsc.org

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. rjptonline.org For this compound, these tools can accelerate the discovery and optimization of synthetic pathways.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose novel and potentially more efficient synthetic routes that may not be obvious to human chemists. beilstein-journals.org These global models leverage vast reaction databases to identify promising disconnections.

Reaction Optimization: For a given synthetic step, ML algorithms, such as Bayesian optimization, can be used to predict the optimal reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize impurities. researchgate.net This "local model" approach can significantly reduce the number of experiments needed, saving time and resources. beilstein-journals.orgresearchgate.net These techniques can be integrated with automated flow reactors for self-optimizing chemical synthesis. researchgate.net

Advanced Characterization of Solid-State Forms and Polymorphism

For any compound intended for use in pharmaceuticals or materials science, understanding its solid-state properties is critical. The ability of a molecule to exist in multiple crystalline forms, known as polymorphism, can profoundly affect its physical properties like solubility, stability, and bioavailability. europeanpharmaceuticalreview.comdalton.comresearchgate.net

A comprehensive polymorph screen for this compound would be a vital area of future research. dalton.com This involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, pressures) to identify all accessible crystalline forms, including solvates and hydrates. creative-biolabs.com The uncontrolled appearance of a different polymorph during manufacturing can have significant consequences. europeanpharmaceuticalreview.com

Table 2: Techniques for Advanced Solid-State Characterization

Technique Information Provided
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" for each crystalline form; considered the gold standard for polymorph identification. europeanpharmaceuticalreview.comresearchgate.net
Single-Crystal X-Ray Diffraction Determines the precise three-dimensional arrangement of molecules in the crystal lattice.
Differential Scanning Calorimetry (DSC) Measures melting points, transition temperatures, and enthalpies, helping to establish the thermodynamic relationship between forms. dalton.com
Thermogravimetric Analysis (TGA) Determines the thermal stability and can identify the presence of solvent molecules in solvates. allfordrugs.com
Fourier-Transform Infrared (FTIR) Spectroscopy Detects differences in vibrational modes, which are sensitive to the molecular environment in different crystal forms. dalton.com

| Solid-State NMR (ssNMR) | Provides information about the local chemical environment of atoms (e.g., ¹³C, ¹⁹F) in the solid state. acs.org |

Exploration of this compound in Supramolecular Chemistry and Material Science (Non-biological applications)

The molecular structure of this compound makes it an attractive building block (synthon) for supramolecular chemistry and the design of novel organic materials. thieme-connect.comresearchgate.net

Supramolecular Assemblies: The carboxylic acid group is a classic functional group for forming robust hydrogen-bonded synthons, such as dimers or catemers. The thiophene ring can participate in π-π stacking interactions, while the highly polarized trifluoromethyl group can engage in dipole-dipole or halogen-bonding-like interactions. The interplay of these non-covalent interactions could be harnessed to direct the self-assembly of the molecule into well-defined nanostructures like wires, tapes, or 2D sheets. uh.eduacs.org

Organic Electronics: Thiophene derivatives are workhorse materials in organic electronics. thieme-connect.com The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the HOMO and LUMO energy levels of the thiophene ring, a strategy often used to tune the electronic properties of materials for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). wechemglobal.com Future research could involve synthesizing oligomers or polymers from this monomer to explore their optoelectronic properties.

Functional Materials: The compound could serve as a ligand for creating metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. Furthermore, its amphiphilic nature could be exploited in the formation of liquid crystals or organogels. The introduction of the trifluoromethyl group can enhance thermal stability and influence phase behavior in such materials. wechemglobal.com

Mechanistic Studies of Novel Transformations and Unexpected Reactivity

As new synthetic methods are developed to functionalize this compound, detailed mechanistic studies will be essential to understand the underlying reaction pathways and to further optimize these transformations.

C-H Activation Mechanisms: For direct C-H functionalization reactions at the C3 or C4 positions, mechanistic studies involving kinetic analysis, isotope effects, and computational DFT (Density Functional Theory) calculations would be crucial to elucidate the nature of the bond-breaking and bond-forming steps. rug.nlnih.gov

Reactivity of the Trifluoromethyl Group: The CF₃ group is generally considered to be highly stable. rsc.org However, under certain catalytic conditions, it can participate in transformations. Investigating the potential for novel reactions involving the CF₃ group on the thiophene ring could uncover unexpected reactivity and lead to new synthetic methodologies.

C-S Bond Activation: While less common than C-H activation, the catalytic cleavage and functionalization of the C-S bonds within the thiophene ring is a potential, albeit challenging, transformation that could lead to ring-opening or ring-rearrangement products. researchgate.net Mechanistic studies would be vital to control such reactivity.

Design of Novel Catalytic Systems for this compound Transformations

The development of new catalysts specifically tailored to the electronic properties of this compound is a key future research direction. The electron-withdrawing trifluoromethyl group significantly alters the reactivity of the thiophene ring compared to its non-fluorinated counterparts, potentially requiring new catalytic solutions. nih.gov

Transition Metal Catalysis: Research could focus on developing new ligand systems for transition metals like palladium, rhodium, or copper to achieve high selectivity in cross-coupling and C-H functionalization reactions on the electron-deficient thiophene ring. mdpi.com

Organocatalysis: For asymmetric transformations, the design of new chiral organocatalysts (e.g., Brønsted acids, bases, or phase-transfer catalysts) that can effectively control the stereochemistry of reactions involving the title compound or its derivatives would be a significant advance. rsc.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful and sustainable platform for generating radical intermediates under mild conditions. researchgate.net Designing new photocatalytic systems to achieve novel transformations, such as direct trifluoromethylation of derivatives or radical-based C-H functionalizations, represents an exciting frontier.

Q & A

Q. What are the standard synthetic routes for [5-(Trifluoromethyl)thien-2-YL]acetic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves condensation of 5-(trifluoromethyl)thiophene-2-carbaldehyde with chloroacetic acid under reflux in a polar solvent (e.g., ethanol or acetic acid). Key intermediates, such as thioesters or thioethers, are monitored via thin-layer chromatography (TLC) and purified via recrystallization. Structural confirmation employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹, CF₃ peaks at 1100–1200 cm⁻¹) and elemental analysis (C, H, N, S content). For example, analogous 1,2,4-triazole-thioacetic acids were synthesized by reacting thiones with chloroacetic acid at 100°C for 4–6 hours .

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed using HPLC-DAD with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid). Retention times and UV spectra (λ = 210–260 nm) are compared against standards. For example, potassium salts of similar triazole-thioacetic acids were validated with a retention time of 8.2 min and >98% purity . Contaminants (e.g., unreacted thiophene derivatives) are identified via GC-MS or ¹H/¹³C NMR (e.g., absence of aldehyde protons at δ 9.8–10.2 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent position, salt forms). Systematic structure-activity relationship (SAR) studies are critical:

Synthesize analogs : Vary substituents (e.g., methoxy, hydroxy groups) on the phenyl or thiophene ring.

Validate assays : Use standardized antimicrobial tests (e.g., MIC against S. aureus or C. albicans) with controls.

Compare pharmacokinetics : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays).

For instance, 2,4-dimethoxy-substituted analogs showed 4x higher antifungal activity than 3,4-dimethoxy derivatives due to enhanced membrane permeability .

Q. What analytical challenges arise in NMR characterization of trifluoromethyl-containing derivatives, and how are they mitigated?

Methodological Answer: The CF₃ group causes signal splitting and ¹⁹F-¹H coupling , complicating interpretation. Strategies include:

  • Use deuterated DMSO-d₆ or CDCl₃ to minimize solvent interference.
  • Acquire ¹⁹F NMR (δ = -60 to -80 ppm for CF₃) to confirm substitution patterns.
  • Apply COSY/HSQC for resolving overlapping peaks. For example, trifluoroacetic acid derivatives require decoupling techniques to isolate CF₃ signals .

Q. How are metal complexes of this compound synthesized, and what applications do they have?

Methodological Answer: Metal salts (e.g., Zn²⁺, Cu²⁺) are prepared by reacting the acid with metal sulfates in aqueous ethanol. For example:

Dissolve the acid in ethanol.

Add 0.5 eq. ZnSO₄·7H₂O, stir at 50°C for 2 hours.

Precipitate complexes via cooling, filter, and dry.

These complexes exhibit enhanced antimicrobial or catalytic properties. IR shifts (e.g., COO⁻ asymmetric stretch at 1580–1650 cm⁻¹) confirm coordination .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the thiophene ring. Key steps:

Optimize geometry of the parent compound.

Calculate Fukui indices to identify nucleophilic sites (e.g., C-3 position).

Simulate reaction pathways (e.g., bromination or cross-coupling) using Gaussian or ORCA.

Results align with experimental observations, such as preferential substitution at the 3-position due to electron-withdrawing CF₃ effects .

Q. How can researchers optimize solvent systems for recrystallizing polar derivatives of this compound?

Methodological Answer: Polarity and hydrogen-bonding capacity are optimized via solvent screening :

Test binary mixtures (e.g., ethanol/water, acetone/hexane).

Monitor solubility at 25°C and 60°C.

Select systems with high solubility at elevated temps and low solubility at RT.

For example, 2-((5-hydroxyphenyl)thio)acetic acid derivatives achieved 95% recovery using ethanol/H₂O (7:3 v/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.